molecular formula C18H19N5O2S B3014218 3-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]pyrazine-2-carboxamide CAS No. 873856-93-0

3-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]pyrazine-2-carboxamide

Cat. No.: B3014218
CAS No.: 873856-93-0
M. Wt: 369.44
InChI Key: YGACKGPTAIHBGW-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]pyrazine-2-carboxamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a benzothiazole ring, a pyrazine ring, and a morpholine moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]pyrazine-2-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the benzothiazole and pyrazine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various amines, carboxylic acids, and activating agents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]pyrazine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in neuroprotection and cancer treatment.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the c-Jun NH2-terminal protein kinase (JNK) signaling pathway, which plays a role in cell survival and apoptosis . By inhibiting this pathway, the compound can promote cell survival and reduce cell death in certain conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]pyrazine-2-carboxamide is unique due to its combination of benzothiazole, pyrazine, and morpholine moieties, which confer distinct chemical and biological properties. Its ability to inhibit the JNK pathway sets it apart from other similar compounds, making it a valuable tool in scientific research.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c24-17(21-7-8-23-9-11-25-12-10-23)15-16(20-6-5-19-15)18-22-13-3-1-2-4-14(13)26-18/h1-6H,7-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGACKGPTAIHBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=NC=CN=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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